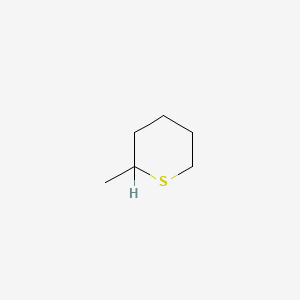
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring attached to a cyclopropyl group via a methanamine linkage, forming a hydrochloride salt. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride typically involves multiple steps:
-
Bromination and Fluorination: : The starting material, phenylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 4 positions, respectively. This can be achieved using bromine (Br2) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
-
Cyclopropylation: : The brominated and fluorinated phenylmethanamine is then subjected to cyclopropylation. This step involves the reaction with cyclopropyl bromide in the presence of a strong base like sodium hydride (NaH) to form the cyclopropyl group.
-
Formation of Hydrochloride Salt: : Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it valuable for developing new materials and products.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-fluorophenyl)methanamine hydrochloride: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
(4-Bromo-2-fluorophenyl)methanamine hydrochloride: Similar structure but with different substitution pattern, leading to different chemical and biological properties.
(2-Chloro-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride: Chlorine substitution instead of bromine, which can influence its reactivity and interactions.
Uniqueness
(2-Bromo-4-fluorophenyl)(cyclopropyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the cyclopropyl group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H12BrClFN |
|---|---|
Molekulargewicht |
280.56 g/mol |
IUPAC-Name |
(2-bromo-4-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
InChI-Schlüssel |
HQJHAORKOKOKJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=C(C=C(C=C2)F)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


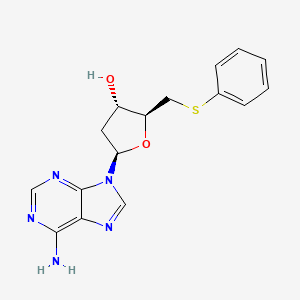

![4,6,7,8-Tetrahydro-1H-thiopyrano[3,2-D]pyrimidin-4-OL](/img/structure/B13096284.png)
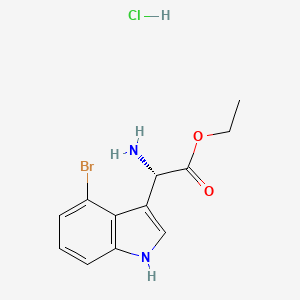
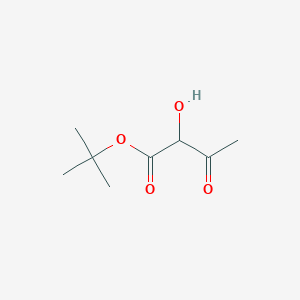
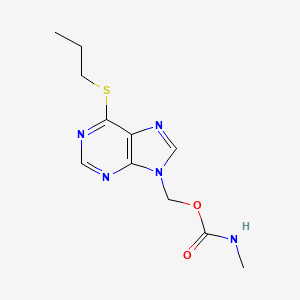
![7-Iodo-3-(1,1,1-trifluoro-2-methylpropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13096300.png)
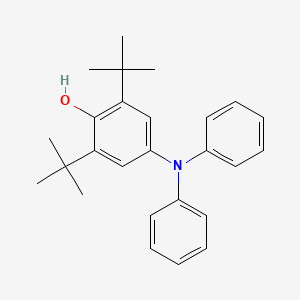
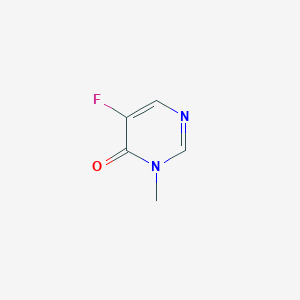
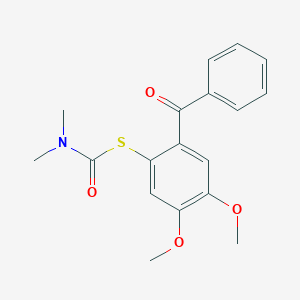
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)
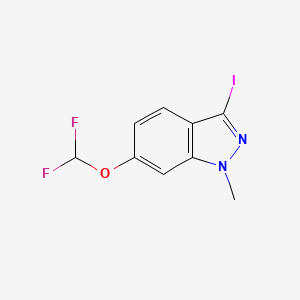
![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
